3-Amino-4-propylbenzoic acid
Overview
Description
3-Amino-4-propylbenzoic acid: is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a propyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-propylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-propylbenzoic acid to form 3-nitro-4-propylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-propylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, sulfonamides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, or alkyl halides can be used in the presence of a base or catalyst.
Major Products Formed:
Oxidation: 3-Nitro-4-propylbenzoic acid or other oxidized derivatives.
Reduction: 3-Amino-4-propylbenzyl alcohol or 3-amino-4-propylbenzaldehyde.
Substitution: Various amides, sulfonamides, or alkylated derivatives.
Scientific Research Applications
Chemistry: 3-Amino-4-propylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity.
Medicine: This compound has potential applications in the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-4-propylbenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The amino group can form hydrogen bonds or electrostatic interactions with target proteins, while the propyl group may influence the compound’s hydrophobicity and binding affinity. The carboxylic acid group can participate in ionic interactions or serve as a site for further chemical modifications.
Comparison with Similar Compounds
3-Amino-4-methylbenzoic acid: Similar structure with a methyl group instead of a propyl group.
3-Amino-4-ethylbenzoic acid: Similar structure with an ethyl group instead of a propyl group.
3-Amino-4-propoxybenzoic acid: Similar structure with a propoxy group instead of a propyl group.
Uniqueness: 3-Amino-4-propylbenzoic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, melting point, and biological activity compared to its analogs.
Properties
IUPAC Name |
3-amino-4-propylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-3-7-4-5-8(10(12)13)6-9(7)11/h4-6H,2-3,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFDEQYMXUJFQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573604 | |
Record name | 3-Amino-4-propylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199171-94-3 | |
Record name | 3-Amino-4-propylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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